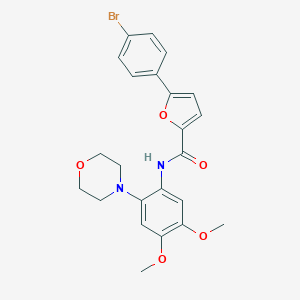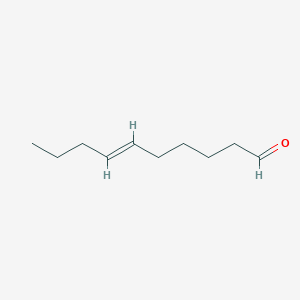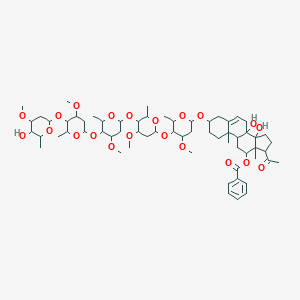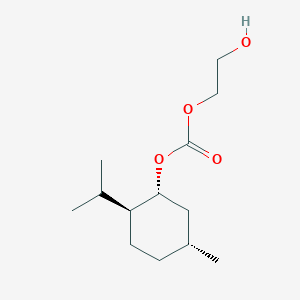![molecular formula C19H28ClN3O2 B235471 N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B235471.png)
N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide, commonly known as CIP, is a small molecule drug that has been extensively studied for its potential therapeutic applications. CIP belongs to the class of compounds known as piperazine derivatives and has shown promising results in various preclinical studies.
作用机制
The exact mechanism of action of CIP is not fully understood. However, it is believed that CIP exerts its therapeutic effects by modulating the activity of certain neurotransmitters in the brain. CIP has been shown to act as an inhibitor of the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting the activity of MAO, CIP increases the levels of these neurotransmitters in the brain, which can lead to the therapeutic effects observed.
Biochemical and Physiological Effects:
CIP has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). CIP has also been shown to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, CIP has been shown to have analgesic effects, reducing pain sensitivity in animal models of neuropathic pain.
实验室实验的优点和局限性
One of the major advantages of CIP is its relatively low toxicity profile. CIP has been shown to have a high therapeutic index, meaning that it has a wide margin of safety between therapeutic and toxic doses. This makes it an attractive candidate for further development as a therapeutic agent. However, one limitation of CIP is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on CIP. One area of interest is the potential use of CIP in the treatment of cancer. CIP has been shown to have cytotoxic effects on cancer cells in vitro, and further studies are needed to determine its potential as an anticancer agent. Another potential area of research is the use of CIP in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. CIP has been shown to have neuroprotective effects in animal models of these diseases, and further studies are needed to determine its potential as a therapeutic agent. Finally, further studies are needed to determine the optimal dosing and administration of CIP in various disease settings.
合成方法
The synthesis of CIP involves a series of chemical reactions. The starting materials for the synthesis are 3-chloro-2-nitroaniline and isobutyryl chloride. The nitro group of 3-chloro-2-nitroaniline is reduced to an amino group using a reducing agent such as iron powder. The resulting amine is then reacted with isobutyryl chloride in the presence of a base such as triethylamine to form the corresponding amide. The amide is then reacted with 2,2-dimethylpropanoyl chloride to yield the final product, CIP.
科学研究应用
CIP has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. CIP has also been studied for its potential use in the treatment of neuropathic pain, anxiety, and depression. In addition, CIP has been shown to have potential as a drug for the treatment of cancer.
属性
分子式 |
C19H28ClN3O2 |
|---|---|
分子量 |
365.9 g/mol |
IUPAC 名称 |
N-[3-chloro-2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C19H28ClN3O2/c1-13(2)17(24)23-11-9-22(10-12-23)16-14(20)7-6-8-15(16)21-18(25)19(3,4)5/h6-8,13H,9-12H2,1-5H3,(H,21,25) |
InChI 键 |
IQURMDQYMCBGDY-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C(C)(C)C |
规范 SMILES |
CC(C)C(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenoxyacetamide](/img/structure/B235397.png)




![(4As,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxyspiro[1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6,2'-1,3-dihydroindene]-7-one](/img/structure/B235426.png)

![(7Z,18E,20Z)-17-Ethyl-2,4,10,12,14,16-hexahydroxy-9-(hydroxymethyl)-3,7,11,13,15,21-hexamethyl-23-azatricyclo[22.3.1.05,27]octacosa-1,3,5(27),7,18,20,24-heptaene-6,22,26,28-tetrone](/img/structure/B235437.png)


![6-[[11-Carboxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-9-(4,5,6-trihydroxyoxan-2-yl)oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,4,5-trihydroxy-6-methyloxan-3-yl)oxyoxan-3-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B235454.png)
![N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B235457.png)
![3-[[(10E,12E,18Z,20E)-5,7,9,23,25,27,31,33,34,35-decahydroxy-8,10,14,22,26,30-hexamethyl-15-[(E)-10-[(N'-methylcarbamimidoyl)amino]dec-6-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B235462.png)
![N-[6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-17-hydroxy-9-oxooctadeca-10,12-dienoyl]amino]pentanediamide](/img/structure/B235475.png)